(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate
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Overview
Description
(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate, also known as MOB-015, is a novel antifungal agent developed for the treatment of onychomycosis, a fungal infection of the nails. MOB-015 is a member of the benzoxaborole class of compounds, which have been shown to have broad-spectrum antifungal activity.
Mechanism of Action
The exact mechanism of action of (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate is not fully understood, but it is believed to involve the inhibition of fungal protein synthesis. (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate targets a specific enzyme called leucyl-tRNA synthetase, which is essential for the production of proteins in fungi. By inhibiting this enzyme, (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate prevents the fungi from producing essential proteins, leading to their death.
Biochemical and Physiological Effects
(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate has been shown to have minimal toxicity to human cells, making it a promising candidate for the treatment of fungal infections. It has also been shown to have a favorable pharmacokinetic profile, with good absorption and distribution in the body. (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate is metabolized in the liver and excreted in the urine, with a half-life of approximately 24 hours.
Advantages and Limitations for Lab Experiments
(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate has several advantages for use in lab experiments. It has a broad-spectrum antifungal activity and is effective against a variety of fungal species. It also has minimal toxicity to human cells, making it a safe and promising candidate for further research. However, (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate has some limitations, including its high cost and limited availability. It also requires specialized equipment and expertise for synthesis and characterization, which may limit its use in some labs.
Future Directions
There are several future directions for research on (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate. One area of focus is the development of new formulations and delivery methods to improve its efficacy and reduce the frequency of dosing. Another area of research is the investigation of (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate's potential for the treatment of other fungal infections, such as candidiasis and aspergillosis. Additionally, there is a need for further studies on the safety and pharmacokinetics of (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate in humans, as well as its potential for drug-drug interactions. Finally, the development of new benzoxaborole compounds with improved antifungal activity and pharmacokinetics is an important area of research for the future.
Synthesis Methods
(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate is synthesized using a multi-step process that involves the reaction of 4-[(2-methoxyphenyl)methylsulfamoyl]benzoic acid with 2-amino-2-oxoethyl boronic acid pinacol ester in the presence of a palladium catalyst. The resulting compound is purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate has been extensively studied for its antifungal activity against a variety of fungal species, including dermatophytes, yeasts, and molds. In vitro studies have shown that (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate is highly effective at inhibiting the growth of these fungi, with minimal toxicity to human cells. (2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate has also been tested in animal models of onychomycosis, where it has been shown to be effective at penetrating the nail plate and eradicating fungal infections.
properties
IUPAC Name |
(2-amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-19(14-5-3-4-6-15(14)24-2)26(22,23)13-9-7-12(8-10-13)17(21)25-11-16(18)20/h3-10H,11H2,1-2H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXJGLVKUCCFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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